2-(1-Naphthyloxy)propanohydrazide
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Overview
Description
2-(1-Naphthyloxy)propanohydrazide is a chemical compound with the molecular formula C13H14N2O2 and a molecular weight of 230.26 g/mol . It is primarily used in proteomics research and is known for its unique structural properties, which include a naphthalene ring attached to a propanohydrazide moiety .
Preparation Methods
The synthesis of 2-(1-Naphthyloxy)propanohydrazide typically involves the reaction of 1-naphthol with 2-bromo-1-propanol to form 2-(1-naphthyloxy)propanol, which is then converted to the hydrazide form using hydrazine hydrate . The reaction conditions often include the use of solvents like ethanol or methanol and may require heating to facilitate the reaction
Chemical Reactions Analysis
2-(1-Naphthyloxy)propanohydrazide undergoes various chemical reactions, including:
Scientific Research Applications
2-(1-Naphthyloxy)propanohydrazide has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(1-Naphthyloxy)propanohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors, leading to changes in their activity . The compound may act as an inhibitor or activator, depending on the context of its use . The pathways involved often include signal transduction and metabolic processes .
Comparison with Similar Compounds
2-(1-Naphthyloxy)propanohydrazide can be compared with similar compounds like:
2-(1-Naphthyloxy)acetohydrazide: Similar structure but with an acetohydrazide moiety instead of propanohydrazide.
2-(1-Naphthyloxy)butanohydrazide: Contains a butanohydrazide moiety, offering different reactivity and properties.
The uniqueness of this compound lies in its specific structural configuration, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
2-naphthalen-1-yloxypropanehydrazide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2/c1-9(13(16)15-14)17-12-8-4-6-10-5-2-3-7-11(10)12/h2-9H,14H2,1H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJHKQUIMTCUMQV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NN)OC1=CC=CC2=CC=CC=C21 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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